molecular formula C13H10ClF3N4O3 B2690790 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(4-nitrobenzyl)oxime CAS No. 318284-48-9

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(4-nitrobenzyl)oxime

Cat. No. B2690790
CAS RN: 318284-48-9
M. Wt: 362.69
InChI Key: STZIFSIYBGWWDQ-NGYBGAFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(4-nitrobenzyl)oxime is a useful research compound. Its molecular formula is C13H10ClF3N4O3 and its molecular weight is 362.69. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(4-nitrobenzyl)oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(4-nitrobenzyl)oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry and Derivative Formation

In synthetic chemistry, the compound serves as a precursor for the synthesis of various derivatives with potential applications. For example, its utilization in Sonogashira-type cross-coupling reactions facilitates the creation of pyrazolo[4,3-c]pyridines, illustrating its versatility in synthesizing heterocyclic compounds that are significant in the development of new pharmaceuticals and materials (Vilkauskaitė et al., 2011).

Characterization and Structural Analysis

The structural analysis and characterization of derivatives of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde are crucial for understanding their chemical properties and potential applications. X-ray crystallography and NMR spectroscopy are commonly employed to determine the molecular and crystal structure, providing insights into the compound's reactivity and interactions (Xu & Shi, 2011).

Antimicrobial Potential

Research into derivatives of this compound has also shown potential antimicrobial properties, making it of interest in the development of new antibacterial and antifungal agents. The design and synthesis of novel derivatives aim at identifying compounds with broad-spectrum antimicrobial activities, contributing to the search for new treatments against resistant pathogens (Bhat et al., 2016).

Enzyme Inhibition and Biological Activity

Compounds derived from 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde have been evaluated for their inhibitory activity against various enzymes, highlighting their potential in drug discovery and development. This includes exploration for inhibitors of carbonic anhydrase isoforms, which is significant in the treatment of conditions such as glaucoma, epilepsy, and certain types of tumors (Sitaram et al., 2014).

properties

IUPAC Name

(E)-1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-[(4-nitrophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N4O3/c1-20-12(14)10(11(19-20)13(15,16)17)6-18-24-7-8-2-4-9(5-3-8)21(22)23/h2-6H,7H2,1H3/b18-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZIFSIYBGWWDQ-NGYBGAFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=NOCC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)/C=N/OCC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(4-nitrobenzyl)oxime

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